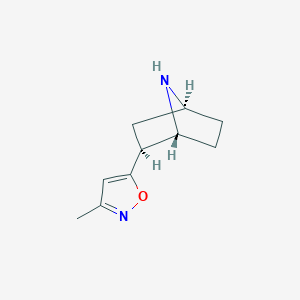![molecular formula C9H12N2O B063232 Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) CAS No. 165117-99-7](/img/structure/B63232.png)
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fused pyrazine and pyrrole ring system that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is not fully understood. However, studies have shown that this compound can interact with various cellular targets such as DNA, enzymes, and receptors. This interaction can lead to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects
Studies have shown that pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) can have various biochemical and physiological effects depending on the cellular target and concentration. For example, this compound has been shown to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the activity of enzymes such as kinases and proteases. However, this compound can also have toxic effects on normal cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is its versatility in terms of its potential applications. This compound can be used as a starting material for the synthesis of various compounds, and it can also be tested for its biological activity. However, one limitation of this compound is its potential toxicity to normal cells at high concentrations. Therefore, careful consideration must be taken when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI). One direction is the optimization of the synthesis method to produce the compound in higher yields and purity. Another direction is the exploration of the biological activity of this compound against various cellular targets. Additionally, the potential applications of this compound in material science and organic synthesis should be further explored. Finally, the toxicity of this compound to normal cells should be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been achieved using various methods such as the reaction of pyrazine with pyrrole and acetic anhydride, and the reaction of pyrazine with 2-acetylpyridine. These methods have been optimized to produce the compound in good yields and purity.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been tested for its anticancer, antiviral, and antibacterial properties. In material science, pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) has been used as a building block for the synthesis of functional materials. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
165117-99-7 |
|---|---|
Nombre del producto |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) |
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3 |
Clave InChI |
CUPRXFMPBWKIGT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
SMILES canónico |
CC(=O)N1CCN2C=CC=C2C1 |
Sinónimos |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
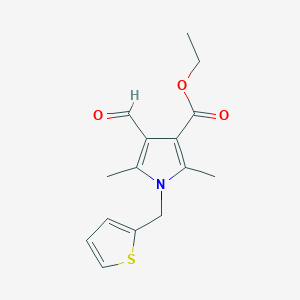

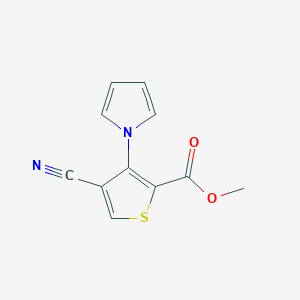
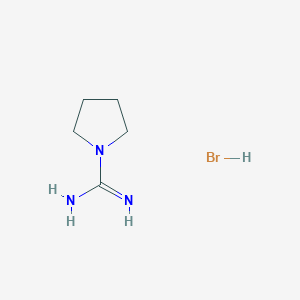


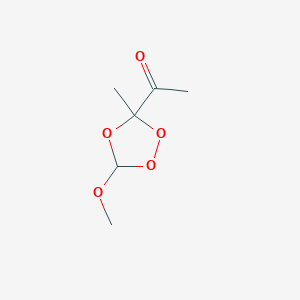

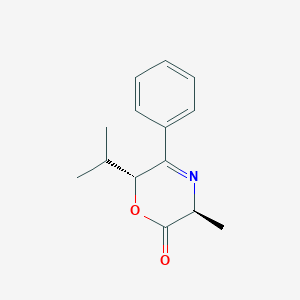

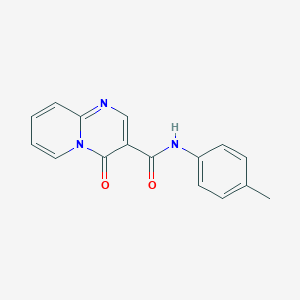
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
